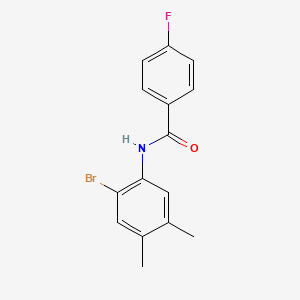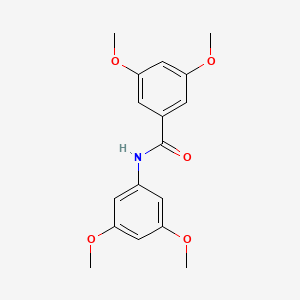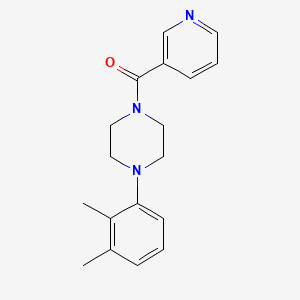
1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine, also known as DMPP, is a piperazine derivative that has been extensively studied for its potential applications in medicinal chemistry. DMPP has been found to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
科学的研究の応用
1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess anti-inflammatory and analgesic properties, making it a potential therapeutic agent for the treatment of pain and inflammation. This compound has also been shown to have antitumor properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo.
作用機序
The mechanism of action of 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, but it is believed to work through a variety of pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the sensation of pain. Additionally, this compound has been found to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a decrease in inflammation and pain. This compound has also been found to induce apoptosis in cancer cells, leading to a decrease in tumor growth. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and antitumor effects.
実験室実験の利点と制限
1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. Additionally, this compound has not been extensively studied for its toxicity, so caution should be taken when using it in experiments.
将来の方向性
There are several future directions for research on 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the study of this compound in combination with other therapeutic agents, such as chemotherapeutic drugs, to enhance its antitumor effects. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in the treatment of pain, inflammation, and cancer.
合成法
1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine can be synthesized through a number of methods, including the reaction of 1-(2,3-dimethylphenyl)piperazine with 3-pyridinecarboxylic acid, followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting this compound can be purified through a variety of techniques, including recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-14-5-3-7-17(15(14)2)20-9-11-21(12-10-20)18(22)16-6-4-8-19-13-16/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYIKNMPSWCHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5768304.png)

![3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B5768313.png)
![4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5768323.png)
![3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5768324.png)
![2-(2-chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5768335.png)


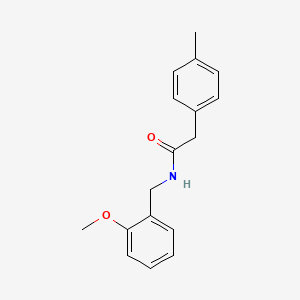
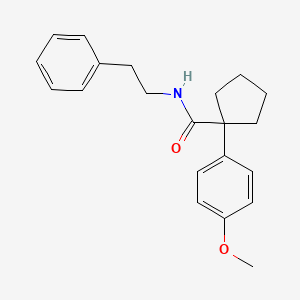
![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5768362.png)
![4-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5768380.png)
